molecular formula C18H18N2O2 B130523 D-Tryptophan benzyl ester CAS No. 141595-98-4

D-Tryptophan benzyl ester

Cat. No. B130523
CAS RN: 141595-98-4
M. Wt: 294.3 g/mol
InChI Key: TYQYRKDGHAPZRF-MRXNPFEDSA-N
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Description

D-Tryptophan benzyl ester is a compound with the molecular formula C18H18N2O2 . It is an essential amino acid defined by its growth effects on rats . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .


Synthesis Analysis

The synthesis of D-Tryptophan benzyl ester has been described in the literature . The simplest way to prepare the tosylate salts of amino acid benzyl esters, including D-Tryptophan benzyl ester, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .


Molecular Structure Analysis

The molecular weight of D-Tryptophan benzyl ester is 294.35 g/mol . It has a complex structure with an indole functional group and a benzyl ester group . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

Esters, including D-Tryptophan benzyl ester, typically undergo reactions where the alkoxy (OR′) group of the ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In the case of D-Tryptophan benzyl ester, the hydrolysis reaction can be catalyzed by sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

D-Tryptophan benzyl ester is a solid at 20 degrees Celsius . Its optical activity is [α]20/D −9.9°, c = 1 in ethanol . It has a rotatable bond count of 6 and a topological polar surface area of 68.1 Ų .

Mechanism of Action

Target of Action

D-Tryptophan Benzyl Ester is a derivative of D-Tryptophan, an essential amino acid . The primary target of D-Tryptophan and its derivatives is the D-amino-acid oxidase . This enzyme is involved in the metabolism of D-amino acids, including D-Tryptophan .

Mode of Action

It is known that d-tryptophan and its derivatives interact with their targets, such as d-amino-acid oxidase, to trigger biochemical reactions . The benzyl ester group may enhance the lipophilicity of the compound, potentially influencing its interaction with the target .

Biochemical Pathways

D-Tryptophan is involved in several biochemical pathways. It is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . These pathways are non-overlapping and mutually exclusive, but differ in activity, the kynurenine pathway being substantially more active in mammalian cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of d-tryptophan are known to some extent . The addition of a benzyl ester group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

D-tryptophan and its derivatives are known to have various effects due to their involvement in multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of D-Tryptophan Benzyl Ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its target

properties

IUPAC Name

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQYRKDGHAPZRF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426409
Record name D-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophan benzyl ester

CAS RN

141595-98-4
Record name D-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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